molecular formula C18H22N2O3S3 B2937516 N-(3-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 941956-50-9

N-(3-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No. B2937516
CAS RN: 941956-50-9
M. Wt: 410.57
InChI Key: QGKTYINKHQSIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate piperidine and thiophene derivatives. Without specific literature or patents, it’s hard to provide a detailed synthesis route .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and thiophene rings, as well as the sulfonyl, methylthio, and acetamide functional groups. These groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonyl group could potentially be reduced, and the acetamide group could participate in hydrolysis or other reactions. The thiophene ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and acetamide groups could enhance its solubility in polar solvents .

Scientific Research Applications

Pharmacological Characterization and Potential Therapeutic Applications

  • Kappa-Opioid Receptor Antagonism : A study described the pharmacological characterization of a kappa-opioid receptor (KOR) antagonist, demonstrating potential for treating depression and addiction disorders due to its selectivity and efficacy in vivo. This suggests a significant interest in the development of receptor-specific drugs for neuropsychiatric conditions (Grimwood et al., 2011).

Synthesis and Chemical Properties

  • Synthesis of Biologically Active Derivatives : Research on the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives highlights the ongoing efforts to create novel compounds with potential biological activities. These compounds were evaluated against several enzymes, demonstrating the chemical versatility and potential utility of related compounds in biological contexts (Khalid et al., 2014).

Molecular Docking and Enzyme Inhibitory Activities

  • Enzyme Inhibition for Therapeutic Potential : A study on the synthesis of triazole analogues involving microwave-assisted protocols showcased their enzyme inhibitory activities, with certain compounds displaying significant inhibitory potential against key enzymes. This work emphasizes the role of structural modification in enhancing biological activity and therapeutic relevance (Virk et al., 2018).

Novel Syntheses and Chemical Interactions

  • Alternative Products in Chemical Reactions : Research into the one-pot reaction involving chloroacetonitrile and piperidine led to the creation of novel pyrazole and thiazole derivatives, demonstrating the intricate chemistry and potential for discovering new therapeutic agents through innovative synthetic routes (Khalil et al., 2017).

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity, which is not known without further study. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve modifying its structure to enhance its properties or activity .

properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S3/c1-24-16-8-4-6-14(12-16)19-17(21)13-15-7-2-3-10-20(15)26(22,23)18-9-5-11-25-18/h4-6,8-9,11-12,15H,2-3,7,10,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKTYINKHQSIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.